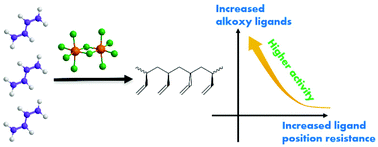Balance of the steric hindrance and solubility of alkoxy ligands for ultrahigh-activity molybdenum-based butadiene coordination polymerization
Polymer Chemistry Pub Date: 2022-03-04 DOI: 10.1039/D1PY01402A
Abstract
Molybdenum-based (Mo-based) polybutadiene catalysts have stable microstructure orientation and are less affected by common adjustment methods. This property of maintaining itself when external conditions change is called robustness, which is a very valuable feature in industry. However, it is difficult for them to uniformly disperse in organic solvents, which makes Mo-based butadiene catalysts prefer long-chain ligands. In this work, a series of Mo-based catalysts with a low-steric-hindrance alkoxy group as the ligand were synthesized, and the number of ligands was changed to facilitate their solubility. When this type of catalyst was used for coordination polymerization of 1,3-butadiene, the activity significantly improved. Compared with the reported Mo-based catalytic systems using phosphates as ligands, the system we designed ([Cl2(OCH3)2Mo(μ2-OCH3)2Mo(OCH3)2Cl2] as the catalyst precursor) achieved a record high catalytic activity, as high as 6.1 × 105 g mol−1 of Mo, while ensuring that the vinyl content of the product was greater than 80%. The change in the number of alkoxy ligands on the central metal could effectively balance the relationship between the steric hindrance of alkoxy ligands and the solubility of Mo-based catalysts, which was beneficial for improving the catalytic activity in olefin polymerization.


Recommended Literature
- [1] Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3†
- [2] Synthesis of tri-substituted biaryl based trianglimines: formation of C3-symmetrical and non-symmetrical regioisomers†
- [3] Solution-processable electrochromic materials and devices: roadblocks and strategies towards large-scale applications
- [4] Improved in situ isotope analysis of low-Pb materials using LA-MC-ICP-MS with parallel ion counter and Faraday detection
- [5] Iodine doping induced activation of covalent organic framework cathodes for Li-ion batteries†
- [6] Ambident neighbouring groups. Part V. Effects of solvent on several O-5 ring closures
- [7] Microneedle-assisted dendritic cell-targeted nanoparticles for transcutaneous DNA immunization
- [8] From feedback to chaos in chemical systems
- [9] Vertically oriented ReS2(1−x)Se2x nanosheet-formed porous arrays on SiO2/Si substrates for ultraviolet-visible photoelectric detection
- [10] Synthesis and application of thiocarbamates via thiol-dioxazolone modified Lossen rearrangement†










